molecular formula C6H5Cl2NO B1218851 2-Amino-4,6-dichlorophenol CAS No. 527-62-8

2-Amino-4,6-dichlorophenol

Cat. No.: B1218851
CAS No.: 527-62-8
M. Wt: 178.01 g/mol
InChI Key: WASQBNCGNUTVNI-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorophenol is an organic compound that appears as off-white or light brown crystals . It is used in the preparation of novel heteroaryl-substituted aminoalkyl azole compounds as pesticides .


Synthesis Analysis

The synthesis of certain compounds like Oxyclozanide involves several steps, with this compound serving as a critical intermediate . The presence of two chlorine atoms on the phenol ring of this compound enables further chemical modifications .


Molecular Structure Analysis

The molecular formula of this compound is C6H5Cl2NO . Its average mass is 214.477 Da and its monoisotopic mass is 212.951492 Da .


Chemical Reactions Analysis

This compound may react with strong oxidizers and mineral acids or bases . It belongs to the reactive group of phenols and cresols .


Physical and Chemical Properties Analysis

This compound appears as off-white or light brown crystals . It sublimes at 0.06 mm Hg at 158-176°F . More detailed physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the retrieved resources.

Scientific Research Applications

Sonochemical Degradation of Pollutants

A study explored the mineralization of various pollutants, including 2-amino-4,6-dinitrotoluene, through sonochemical degradation in aqueous solutions. The effectiveness of this method was confirmed by the release of Cl- and NO3- and showed promise over other remediation methods due to minimal formation of organic byproducts (Goskonda, Catallo, & Junk, 2002).

Wastewater Treatment with Immobilized Enzymes

Research on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated about 90% effectiveness in pollutant removal. This method showed operational stability and could be a viable approach for wastewater treatment (Wang et al., 2015).

Soil Contamination Remediation

A study involving the removal of 2,4-dichlorophenol from contaminated soil using a heterogeneous ZVI/EDTA/Air Fenton-like system achieved complete destruction of the pollutant. This innovative method offers an eco-friendly alternative for soil remediation (Zhou et al., 2014).

Biosensing Applications

Myoglobin immobilized by agarose hydrogel was used for biosensing of 2,4-dichlorophenol, functioning as cytochrome P450. This method has potential applications in biotechnology and biosensors (Sun, Wang, & Liu, 2012).

Bioremediation of Chlorophenols

A study highlighted the purification and characterization of 2,4-dichlorophenol hydroxylase from a bacterium, which could convert 2,4-dichlorophenol to 3,5-dichlorocatechol. This enzyme's broad range of activity against halogenated phenols indicates its potential in bioremediation processes (Makdessi & Lechner, 1997).

Environmental Clean-up Using Biosurfactants

A study on the use of amino acid–enhanced cationic biosurfactants from Bacillus axarquiensis for the removal of 2,4-dichlorophenol from water and soil showed high efficiency (93–96% from water and 80–85% from soil). This approach is significant for environmental remediation technologies (Christopher et al., 2021).

Plant Physiology Research

Investigations into the activity of the indoleacetic acid oxidase of peas revealed that 2,4-dichlorophenol can stimulate the enzyme's activity, suggesting its potential application in plant physiology research (Goldacre, Galston, & Weintraub, 1953).

Safety and Hazards

2-Amino-4,6-dichlorophenol may react with strong oxidizers and mineral acids or bases . It is a local irritant and may cause irritation of the skin, eyes, and mucous membranes . Prolonged exposure to air or light may affect its stability .

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-dichlorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monooxygenases, which catalyze the dechlorination of chlorinated phenols . This interaction is crucial for the detoxification processes in organisms exposed to chlorinated compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in further biochemical transformations .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways . This compound also affects the expression of genes involved in detoxification and metabolic processes, thereby altering cellular homeostasis . Furthermore, this compound has been reported to disrupt mitochondrial function, impacting cellular energy production and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as monooxygenases and oxidoreductases . This inhibition can lead to the accumulation of reactive intermediates, which may cause cellular damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizers or extreme pH conditions . Over extended periods, this compound may undergo chemical transformations that alter its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may induce mild oxidative stress and activate detoxification pathways . At higher doses, this compound can cause significant cellular damage, including mitochondrial dysfunction and apoptosis . Toxicological studies have shown that high doses of this compound can lead to adverse effects such as nephrotoxicity and hepatotoxicity in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the detoxification of chlorinated compounds. It can be metabolized by monooxygenases and oxidoreductases, leading to the formation of less toxic intermediates . These intermediates can then be further processed by conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic flux of this compound can vary depending on the presence of specific enzymes and cofactors in the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to proteins in the cytoplasm and organelles, affecting its distribution and accumulation within cells . These interactions can impact the biological activity and toxicity of the compound.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can affect the interactions of this compound with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-amino-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASQBNCGNUTVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Record name 2-AMINO-4,6-DICHLOROPHENOL
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DSSTOX Substance ID

DTXSID00870583
Record name 2-Amino-4,6-dichlorophenol
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Molecular Weight

178.01 g/mol
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Physical Description

Long needles (from carbon disulfide). Sublimes (at 0.06 mmHg) at 158-176 °F. (NTP, 1992)
Record name 2-AMINO-4,6-DICHLOROPHENOL
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CAS No.

527-62-8
Record name 2-AMINO-4,6-DICHLOROPHENOL
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Record name 2-Amino-4,6-dichlorophenol
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Record name 2-Amino-4,6-dichlorophenol
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Record name 2-Amino-4,6-dichlorophenol
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Record name 2-amino-4,6-dichlorophenol
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Melting Point

203 to 205 °F (decomposes) (NTP, 1992)
Record name 2-AMINO-4,6-DICHLOROPHENOL
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Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloro-2-nitrophenol(1 g, 4.8 mmol) and tin (II) chloride (3.2 g, 14.4 mmol) in ethanol(50 ml) was heated at 80° C. under argon. After 2 hours, the starting material had disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(685 mg, 80%). 1H NMR (CD3OD): d 6.75 (s,1H), 6.61 (s, 1H).
Quantity
1 g
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reactant
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3.2 g
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50 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Yield
80%

Synthesis routes and methods II

Procedure details

2-Amino-4,6-dichlorophenol was prepared from 2,4-dichloro-6-nitrophenol (0.625 g, 2.40 mmol) in a manner similar to that described for 2-amino-6-chlorophenol. The compound was formed as a black solid (0.044 g, 10%). RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 100 Å, 5 μm, 250×4.6 mm column) tr=9.033 min., 74%; m/z 177 (MH+).
Quantity
0.625 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Yield
10%

Synthesis routes and methods III

Procedure details

The starting material, 2,4-dichloro-6-nitrophenol (260 g, 1 mole, 20% in water), was mixed with methanol (2 liters) and platinum oxide catalyst, and the resulting slurry was reacted with hydrogen at 4.2 kg/cm2 (60 psi) and room temperature.
Quantity
260 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 L
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4,6-dichlorophenol
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Customer
Q & A

Q1: Is 2-Amino-4,6-dichlorophenol a concerning metabolite of 3,5-dichloroaniline in terms of kidney toxicity?

A: Research suggests that this compound (2A4,6DCP) might play a role in 3,5-dichloroaniline (3,5-DCA) induced kidney toxicity. When tested on isolated rat kidney cells, 2A4,6DCP showed cytotoxic effects, albeit less potent than another metabolite, 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) [, ]. While 2A4,6DCP only showed toxicity after 90 minutes of exposure, its potential contribution to overall 3,5-DCA toxicity warrants further investigation [].

Q2: How does the nephrotoxicity of this compound compare to other tested 3,5-dichloroaniline metabolites?

A: In studies using isolated rat kidney cells, this compound (2A4,6DCP) exhibited less potent nephrotoxicity compared to 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) [, ]. 3,5-dichloroacetanilide (3,5-DCAA), another metabolite, did not show cytotoxic effects under the tested conditions []. These findings highlight the varying toxicity profiles of different 3,5-DCA metabolites and emphasize the importance of investigating individual metabolites in risk assessment.

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